N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-phenylacetamide
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Overview
Description
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-phenylacetamide is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .
Preparation Methods
The synthesis of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-phenylacetamide involves multiple steps. One common method includes the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the reaction with ethyl bromoacetate to form the triazolothiadiazine core. Subsequent reactions with benzyl halides and phenylacetamide derivatives yield the final product . Industrial production methods often employ microwave-mediated, catalyst-free synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions using halogenating agents or alkyl halides.
Hydrolysis: Breaking down the compound in the presence of acids or bases to yield corresponding amines and carboxylic acids.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in medicinal chemistry. It has been studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Additionally, its antimicrobial properties make it a candidate for developing new antibiotics . In the field of biology, it is used to study enzyme inhibition and receptor binding, providing insights into molecular interactions and drug design .
Mechanism of Action
The mechanism of action of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-phenylacetamide involves the inhibition of specific enzymes and receptors. The triazolothiadiazine core interacts with enzyme active sites, blocking their activity and preventing the progression of diseases. This compound also binds to receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazine derivatives such as:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-phenylacetamide stands out due to its unique combination of the triazolothiadiazine core with benzyl and phenylacetamide groups, enhancing its pharmacological profile and making it a versatile compound for various applications .
Properties
Molecular Formula |
C20H19N5OS |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]-2-phenylacetamide |
InChI |
InChI=1S/C20H19N5OS/c1-2-17-22-23-20-25(17)24-19(27-20)16-10-8-15(9-11-16)13-21-18(26)12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,21,26) |
InChI Key |
BHXPQQIATJOQHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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